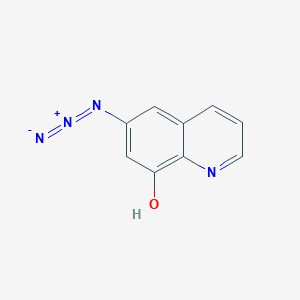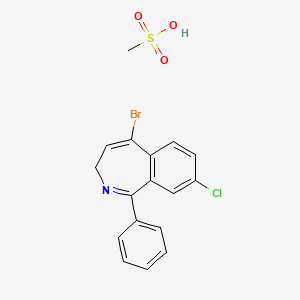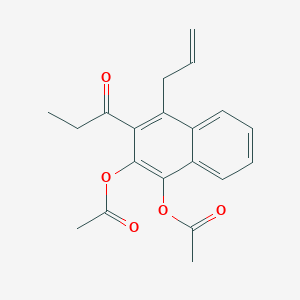![molecular formula C16H35NO B14401342 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine CAS No. 85688-08-0](/img/structure/B14401342.png)
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine is an organic compound characterized by its unique structure, which includes a propan-1-amine backbone with a 2,4,6-trimethyldecyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,4,6-trimethyldecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2,4,6-trimethyldecyl group, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new ether or thioether compounds.
Aplicaciones Científicas De Investigación
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The ether linkage may also play a role in the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,4,6-Trimethylheptyl)oxy]propan-1-amine
- 3-[(2,4,6-Trimethylnonyl)oxy]propan-1-amine
- 3-[(2,4,6-Trimethyldodecyl)oxy]propan-1-amine
Uniqueness
3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine is unique due to its specific 2,4,6-trimethyldecyl group, which imparts distinct physicochemical properties such as hydrophobicity and steric bulk. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
85688-08-0 |
|---|---|
Fórmula molecular |
C16H35NO |
Peso molecular |
257.45 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethyldecoxy)propan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-5-6-8-14(2)11-15(3)12-16(4)13-18-10-7-9-17/h14-16H,5-13,17H2,1-4H3 |
Clave InChI |
QCCRZABDWHPVCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC(C)CC(C)COCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)
![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)

![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)

![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
